
4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline is a fluorinated aromatic amine. The compound is characterized by the presence of a nonafluorohexyl group attached to the para position of an aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with aniline as the starting material.
Fluorination: The nonafluorohexyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of aniline with a nonafluorohexyl halide under basic conditions.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline finds applications in several fields:
Chemistry: Used as a building block for synthesizing fluorinated organic compounds.
Biology: Employed in the development of fluorinated probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline is primarily influenced by its fluorinated structure. The nonafluorohexyl group imparts hydrophobicity and chemical stability, which can affect the compound’s interaction with biological targets and materials. The aromatic amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyl alcohol
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
Uniqueness
Compared to similar compounds, 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline stands out due to the presence of the aniline group, which imparts unique reactivity and potential for further functionalization. The nonafluorohexyl group provides exceptional chemical stability and hydrophobicity, making it suitable for applications requiring robust and durable materials.
Propriétés
Numéro CAS |
919289-98-8 |
|---|---|
Formule moléculaire |
C12H10F9N |
Poids moléculaire |
339.20 g/mol |
Nom IUPAC |
4-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)aniline |
InChI |
InChI=1S/C12H10F9N/c13-9(14,6-5-7-1-3-8(22)4-2-7)10(15,16)11(17,18)12(19,20)21/h1-4H,5-6,22H2 |
Clé InChI |
DXOPDXIZMCIDFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


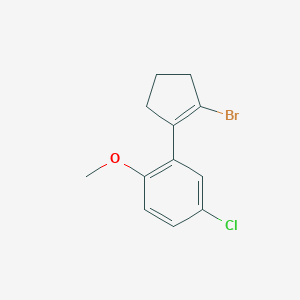
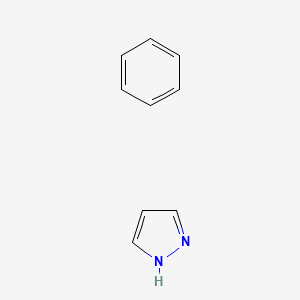
![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)

![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
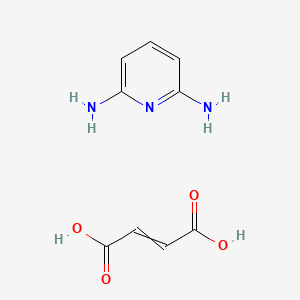

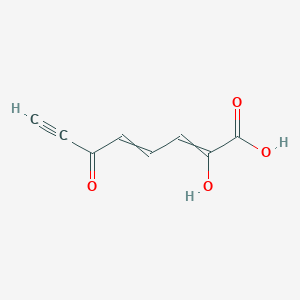
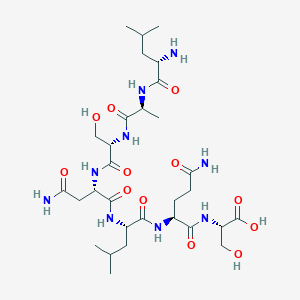

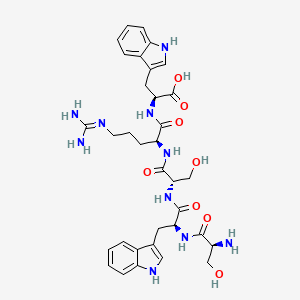
![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
